molecular formula C9H5ClF2O2 B14869224 3-(5-chloro-2,4-difluorophenyl)prop-2-enoic acid

3-(5-chloro-2,4-difluorophenyl)prop-2-enoic acid

Cat. No.: B14869224
M. Wt: 218.58 g/mol
InChI Key: AXQLBJZFLDRWAD-UHFFFAOYSA-N
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Description

3-(5-chloro-2,4-difluorophenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a chlorinated and fluorinated phenyl ring attached to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2,4-difluorophenyl)prop-2-enoic acid typically involves the following steps:

    Halogenation: The starting material, a phenylpropanoic acid derivative, undergoes halogenation to introduce chlorine and fluorine atoms at specific positions on the phenyl ring.

    Coupling Reactions: The halogenated intermediate is then subjected to coupling reactions, such as Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2,4-difluorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Phenyl derivatives with different functional groups.

Scientific Research Applications

3-(5-chloro-2,4-difluorophenyl)prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(5-chloro-2,4-difluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-fluorophenyl)prop-2-enoic acid
  • 3-(3-chloro-2,6-difluorophenyl)prop-2-enoic acid
  • 3-(3-chloro-2,4-dimethoxyphenyl)prop-2-enoic acid

Uniqueness

3-(5-chloro-2,4-difluorophenyl)prop-2-enoic acid is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H5ClF2O2

Molecular Weight

218.58 g/mol

IUPAC Name

3-(5-chloro-2,4-difluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5ClF2O2/c10-6-3-5(1-2-9(13)14)7(11)4-8(6)12/h1-4H,(H,13,14)

InChI Key

AXQLBJZFLDRWAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)C=CC(=O)O

Origin of Product

United States

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